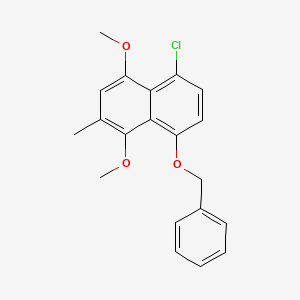
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group at the 8th position, a chlorine atom at the 5th position, and two methoxy groups at the 1st and 4th positions of the naphthalene ring The compound also has a methyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as mild temperatures and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, hydrogen gas with a catalyst for hydrogenation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzyloxy-substituted quinoline ethers: These compounds share the benzyloxy group and have shown antimicrobial activities.
Benzylisoquinoline alkaloids: These compounds have diverse pharmacological properties and are structurally related due to the presence of a benzyl group.
Uniqueness
8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, methoxy, and methyl groups makes it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
89475-11-6 |
|---|---|
Molekularformel |
C20H19ClO3 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
5-chloro-1,4-dimethoxy-2-methyl-8-phenylmethoxynaphthalene |
InChI |
InChI=1S/C20H19ClO3/c1-13-11-17(22-2)18-15(21)9-10-16(19(18)20(13)23-3)24-12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
HFAOBEZQXNCBLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1)OC)Cl)OCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


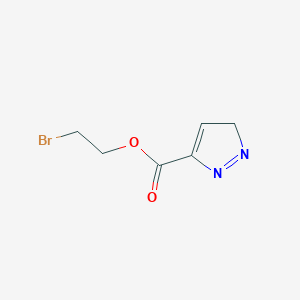
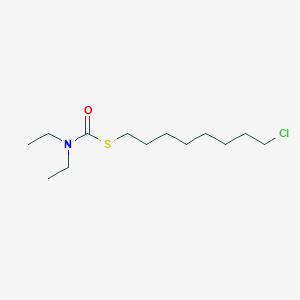


sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)
![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)
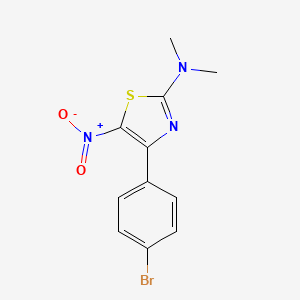
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
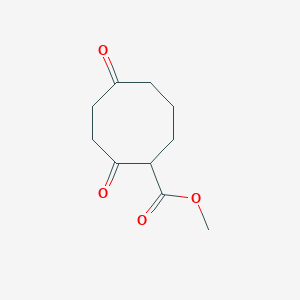
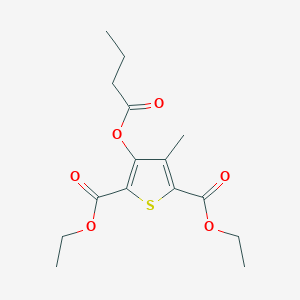
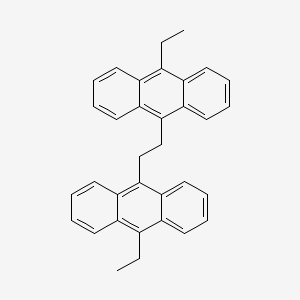

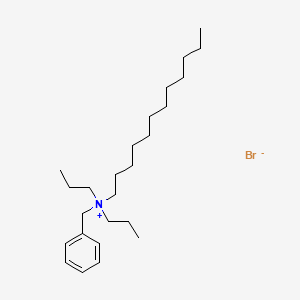
![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
